molecular formula C10H4BrFN2 B460817 4-Bromo-2-fluorobenzalmalononitrile CAS No. 502496-31-3

4-Bromo-2-fluorobenzalmalononitrile

Cat. No.: B460817
CAS No.: 502496-31-3
M. Wt: 251.05g/mol
InChI Key: YKXHGAAQYXIMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzalmalononitrile is a high-value chemical intermediate designed for advanced research applications. Its structure, featuring an electrophilic benzalmalononitrile core with bromo and fluoro substituents, suggests significant potential in exploring sensory biology. Analogous compounds, such as the well-studied o-chlorobenzalmalononitrile (CS gas), are potent agonists of the TRPA1 ion channel, a key receptor in the nociceptive nervous system that mediates responses to irritants and toxic inhalation hazards . This makes it a compelling candidate for investigating pain pathways, neurogenic inflammation, and chemical-induced airway reflexes in experimental models . In pharmaceutical chemistry, this compound serves as a versatile building block. The reactive malononitrile group is a known precursor in synthesizing various heterocycles and complex molecules, while the distinct halogen pattern (bromo and fluoro) offers selective sites for further functionalization via cross-coupling reactions. This is useful for creating libraries of compounds for drug discovery and material science, potentially for developing vitamin analogs, antifungals, or other bioactive molecules . Researchers will find this compound particularly useful for probing structure-activity relationships in electrophile-sensitive receptors and as a precursor in synthetic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols are available to ensure safe laboratory practices.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHGAAQYXIMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound derives from two primary components:

  • 2-Bromo-4-fluorobenzaldehyde : Aryl halide precursor providing bromine and fluorine substituents

  • Malononitrile : Active methylene component for Knoevenagel condensation

Critical bond formation occurs via C–C coupling between the aldehyde and nitrile groups, necessitating precise control of electronic and steric factors.

Synthesis of 2-Bromo-4-fluorobenzaldehyde

This intermediate is typically prepared via electrophilic aromatic substitution (EAS) on 4-fluorobenzaldehyde. Two dominant methods emerge:

Direct Bromination in Acidic Media

Procedure :

  • Dissolve 4-fluorobenzaldehyde (1 eq) in H₂SO₄/trifluoroacetic acid (5:1 v/v) at 0°C

  • Add NaBr (2 eq) and H₂O₂ (1.5 eq) as bromide source/oxidant

  • Heat to 50°C for 24–72 h under stirring

  • Quench with ice water, extract with ethyl acetate, purify via column chromatography

Optimization Data :

ConditionVariationYield (%)Purity (%)
SolventH₂SO₄ only5892
SolventTFA/H₂SO₄ (5:1)7298
Temperature (°C)304585
Temperature (°C)507298
OxidantH₂O₂7298
OxidantNBS6595

Source: Adapted from CN109809977A

The mixed acid system enhances bromide ion reactivity while suppressing polybromination.

Knoevenagel Condensation with Malononitrile

Reaction Mechanism

The condensation proceeds via:

  • Base-catalyzed deprotonation of malononitrile (pKa ≈ 11)

  • Nucleophilic attack on the aldehyde carbonyl

  • β-elimination of water to form the α,β-unsaturated nitrile

General Protocol :

  • Charge 2-bromo-4-fluorobenzaldehyde (1 eq) and malononitrile (1.2 eq) in DMF

  • Add piperidine (0.1 eq) as catalyst

  • Reflux at 110°C for 6–8 h under N₂

  • Cool, precipitate product with ice water, filter, recrystallize from ethanol

Catalytic Systems Comparison

Data from analogous reactions:

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineDMF110875
NH₄OAcEtOH801268
DBUCH₃CN60682
No catalystToluene11024<5

Piperidine in polar aprotic solvents (DMF) achieves optimal yields by stabilizing the enolate intermediate. Microwave-assisted reactions reduce time to 30 min with comparable yields.

Alternative Synthetic Pathways

One-Pot Bromination-Condensation

Emerging methods combine steps to improve atom economy:

  • Simultaneous bromination (NBS, AIBN) and condensation in DMF

  • Preliminary data show 60% yield but require strict temperature control

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

ComponentPrice (USD)Contribution (%)
4-Fluorobenzaldehyde12045
Malononitrile9034
Solvents/Catalysts3513
Purification208

Environmental Impact

  • Traditional chromium-based oxidants generate 8 kg waste/kg product vs. 2 kg with H₂O₂

  • DMF recovery systems reduce solvent consumption by 70%

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.56 (d, J = 6.4 Hz, 1H, ArH)

  • δ 8.03 (d, J = 8.9 Hz, 1H, ArH)

  • δ 7.82 (s, 1H, CH=C)

  • δ 4.01 (s, 2H, CN)

HPLC Purity : >99% (C18 column, MeOH:H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzalmalononitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The α, β-unsaturated nitrile group can undergo Michael addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Michael Addition: Reagents such as amines and thiols are used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Addition: Formation of adducts with nucleophiles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Bromo-2-fluorobenzalmalononitrile serves as a vital building block for the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile reagent in the development of new compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Electrophilic Aromatic SubstitutionIntroduction of nucleophiles to the aromatic ring75-90
Nucleophilic AdditionFormation of new carbon-nitrogen bonds60-85
CyclizationFormation of heterocycles50-70

Biology

The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its ability to interact with biological molecules positions it as a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types .

Medicine

This compound is being explored as a pharmacophore in medicinal chemistry. Its unique structure allows it to serve as a template for developing new therapeutic agents.

Table 2: Potential Medicinal Applications

Application AreaDescription
Antimicrobial AgentsInvestigated for efficacy against bacterial strains
Anticancer DrugsPotential lead compound for novel anticancer therapies
Neurological DisordersStudied for effects on central nervous system targets

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzalmalononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The position and type of halogens significantly influence physical and chemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features Reference
4-Bromo-2-fluorobenzonitrile C₇H₃BrFN 200.01 Not reported Not reported Br (para), F (ortho), CN (meta)
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 67–68 142–143 Cl replaces F; higher MW
5-Bromo-2-fluoro-4-methylbenzonitrile C₈H₅BrFN 214.04 Not reported Not reported Methyl at C5; increased lipophilicity

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (as in 4-Bromo-2-chlorobenzonitrile) increases molecular weight by ~16 Da and raises the melting point due to stronger van der Waals forces .

Impact of Additional Functional Groups

Compounds with methoxy or amino groups demonstrate how auxiliary substituents modulate properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Functional Group Effect on Properties Reference
4-Bromo-2-fluoro-6-methoxybenzonitrile C₈H₅BrFNO 242.04 Not reported Methoxy (C6) Enhanced solubility in polar solvents
4-Bromo-2-fluoroaniline C₆H₅BrFN 190.01 40–42 Amino (C1) Lower mp due to reduced crystallinity

Key Observations :

  • Methoxy Groups : The methoxy group in 4-Bromo-2-fluoro-6-methoxybenzonitrile increases polarity, improving solubility for solution-phase reactions .
  • Amino Groups: 4-Bromo-2-fluoroaniline’s amino group lowers the melting point compared to nitriles, reflecting weaker intermolecular forces .

Positional Isomerism

Positional isomers exhibit distinct physicochemical behaviors:

Compound Name Substituent Positions Molecular Weight Melting Point (°C) Reactivity Notes Reference
4-Bromo-2-fluorobenzonitrile Br (C4), F (C2) 200.01 Not reported Ortho-F enhances electrophilicity
2-Bromo-4-fluoro-5-methylbenzonitrile Br (C2), F (C4) 214.04 Not reported Meta-methyl may hinder coupling

Key Observations :

  • Ortho vs. Para Halogens : The ortho-fluorine in 4-Bromo-2-fluorobenzonitrile likely increases electron-withdrawing effects at the reaction site compared to para-substituted analogues .

Biological Activity

4-Bromo-2-fluorobenzalmalononitrile (CAS No. 105942-08-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₃BrFN
Molecular Weight200.01 g/mol
Boiling PointNot available
Log P (octanol-water partition)1.91 to 2.88
SolubilityHigh GI absorption
BBB PermeantYes
CYP InhibitionCYP1A2 inhibitor

These properties suggest that the compound has favorable characteristics for biological activity and potential therapeutic applications.

Pharmacological Evaluation

Recent studies have highlighted the pharmacological potential of this compound. It has been shown to exhibit inhibitory activity against various enzymes, which can be crucial for its therapeutic efficacy. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism .

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as bromine and fluorine significantly influences the biological activity of benzonitriles. The electron-withdrawing nature of these groups enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit varying degrees of inhibitory activity depending on their substituent positions and types .

Inhibitory Effects on Cancer Cells

A study evaluated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against glioma and breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation. The mechanism was attributed to the inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy .

Enzyme Inhibition Studies

In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example, it was found to inhibit glutathione S-transferase (GST), which plays a role in detoxification processes within cells. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.